molecular formula C13H18ClNO2 B1424987 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide CAS No. 92105-53-8

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Cat. No.: B1424987
CAS No.: 92105-53-8
M. Wt: 255.74 g/mol
InChI Key: QEQWJFVVBYIGHN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The name systematically describes the compound's structure beginning with the acetamide backbone and incorporating the chloro substituent at the alpha position. The nomenclature specifically indicates the presence of a propan-2-yloxy group, also known as isopropoxy, attached to the para position of the phenyl ring.

The compound is classified as an amide derivative due to the presence of the acetamide functional group, which serves as the primary structural feature for nomenclature purposes. The systematic name also incorporates the ether functionality through the propan-2-yloxy designation, reflecting the ether linkage between the isopropyl group and the phenyl ring. This dual classification places the compound within both the amide and ether categories of organic compounds, necessitating careful consideration of both functional group naming conventions.

The phenylethyl portion of the name describes the two-carbon chain connecting the nitrogen atom of the acetamide group to the substituted benzene ring. This ethyl bridge represents a critical structural component that influences the compound's conformational flexibility and potential biological activity. The systematic nomenclature effectively communicates the complete molecular architecture while adhering to standardized chemical naming protocols.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is represented as a specific arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms that yields a molecular weight of approximately 253.74 grams per mole. This molecular composition reflects the presence of multiple functional groups and structural features that contribute to the compound's overall chemical behavior and reactivity patterns.

Molecular Parameter Value
Molecular Weight 253.74 g/mol
Carbon Atoms Multiple aromatic and aliphatic
Functional Groups Acetamide, ether, chloro
Ring Systems Single benzene ring

The structural framework of this compound presents several possibilities for isomerism, particularly considering the flexibility of the ethyl linker and the potential for conformational variations. The propan-2-yloxy substituent on the phenyl ring can adopt different orientations relative to the ethyl chain, leading to various conformational isomers that may exhibit different physical and chemical properties. These conformational possibilities become particularly relevant when considering the compound's interactions with biological targets or its behavior in different chemical environments.

The presence of the chloro substituent at the alpha position of the acetamide group introduces additional structural considerations, as this halogen atom can participate in various intermolecular interactions and influence the compound's overall electronic distribution. The ether linkage in the propan-2-yloxy group provides rotational freedom that contributes to the compound's conformational flexibility. This structural analysis reveals that while the compound maintains a fixed connectivity pattern, its three-dimensional arrangement can vary significantly depending on environmental conditions and molecular interactions.

Stereochemical Considerations and Chiral Centers

The structural analysis of this compound reveals important stereochemical features that influence its chemical behavior and potential biological activity. The compound's architecture incorporates several sites where stereochemical considerations become relevant, particularly in relation to the spatial arrangement of functional groups and their impact on molecular recognition processes.

The ethyl linker connecting the acetamide nitrogen to the substituted phenyl ring provides conformational flexibility that affects the overall three-dimensional structure of the molecule. This flexibility allows for different spatial orientations of the aromatic ring relative to the acetamide group, potentially leading to distinct conformational preferences under different conditions. The rotation around the carbon-carbon bonds in this ethyl chain can significantly influence the compound's ability to interact with specific molecular targets.

The propan-2-yloxy substituent introduces additional stereochemical complexity through its branched structure and ether linkage to the phenyl ring. The isopropyl group can adopt different rotational conformations, while the ether oxygen provides a site for potential hydrogen bonding interactions. These stereochemical features collectively determine the compound's three-dimensional shape and its capacity for specific molecular recognition events.

The absence of traditional chiral centers in the molecular structure does not preclude the importance of stereochemical considerations, as the overall molecular conformation can still exhibit preferential spatial arrangements. The compound's three-dimensional conformation can significantly influence its biological activity and interactions with other molecules, making stereochemical analysis essential for understanding its behavior in biological systems.

Computational Molecular Modeling and Conformational Analysis

Computational molecular modeling approaches provide valuable insights into the three-dimensional structure and conformational behavior of this compound. The compound's molecular structure can be analyzed using various computational methods to understand its preferred conformations and energetic preferences. These modeling studies reveal important information about the spatial arrangement of functional groups and their influence on the compound's overall properties.

Conformational Parameter Analysis Method Significance
Ethyl Chain Flexibility Molecular Dynamics Determines spatial orientation
Propan-2-yloxy Rotation Energy Calculations Affects molecular recognition
Ring-Chain Interactions Quantum Calculations Influences stability
Overall Molecular Shape Conformational Search Determines biological activity

The computational analysis of conformational preferences reveals that the ethyl linker between the acetamide group and the phenyl ring can adopt multiple low-energy conformations. These conformational states differ in their spatial arrangement and may exhibit varying degrees of biological activity depending on the specific molecular target. The flexibility of this linker region allows the compound to potentially adapt its shape to fit different binding sites or catalytic environments.

Advanced computational techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide experimental validation for theoretical conformational predictions. These analytical methods enable researchers to monitor conformational changes and confirm the presence of specific structural features predicted by computational models. The integration of computational and experimental approaches provides a comprehensive understanding of the compound's three-dimensional behavior.

Properties

IUPAC Name

2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWJFVVBYIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzene and 2-chloroacetyl chloride.

    Formation of Intermediate: 4-(propan-2-yloxy)benzene is reacted with ethylamine to form 2-[4-(propan-2-yloxy)phenyl]ethylamine.

    Final Product Formation: The intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloro group and the isopropoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent placement, heterocyclic integration, or aromatic system modifications. Key comparisons include:

Compound Name Structural Features Key Differences Potential Implications Ref.
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide Pyrimidine sulfonamide substituent at phenyl para position Sulfonamide and pyrimidine groups enhance hydrogen-bonding capacity Increased target specificity for enzymes (e.g., kinase inhibition)
2-Chloro-N-(4-fluorophenyl)acetamide Fluorine substituent at phenyl para position Fluorine’s electronegativity and small size Improved metabolic stability and bioavailability
2-Chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide Isopropoxy group attached via methylene bridge Reduced flexibility of the ethyl linker Altered binding kinetics due to steric constraints
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Sulfonamide and methoxy substituents Extended hydrophobic interactions ACE2 inhibition (docking score: -5.51 kcal/mol)

However, the absence of electronegative groups (e.g., fluorine in ) may reduce polarity, affecting solubility.

Pharmacological and Docking Data

While direct docking scores for the target compound are unavailable, analogs with similar scaffolds exhibit notable bioactivity:

  • ACE2 Inhibition : The sulfonamide-containing analog () showed a docking score of -5.51 kcal/mol, suggesting moderate affinity. The target compound’s isopropoxy group may enhance hydrophobic interactions with ACE2, though empirical validation is needed.
  • Antimicrobial Potential: N-Substituted 2-arylacetamides (e.g., ) mimic benzylpenicillin’s lateral chain, implying antibacterial activity. The target compound’s chloroacetamide group could similarly disrupt bacterial cell wall synthesis.

Commercial Availability

The compound is less commercially accessible compared to analogs like 2-CHLORO-N-[2-(2-METHYLPHENYL)ETHYL]ACETAMIDE (4 suppliers, ). This scarcity could hinder large-scale applications.

Biological Activity

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a chloro group, an isopropoxyphenyl moiety, and an ethyl chain, which contribute to its unique reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C13H18ClNO2C_{13}H_{18}ClNO_2, with a molecular weight of approximately 253.74 g/mol. The structural features are significant for its biological activity, particularly the presence of the chloro group that enhances reactivity and the bulky isopropoxyphenyl group that influences molecular interactions.

Property Details
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 253.74 g/mol
Chloro Group Enhances reactivity
Isopropoxyphenyl Group Influences molecular interactions

Research indicates that this compound may interact with mitochondrial complex I, a critical component in cellular energy metabolism. This interaction can disrupt oxidative phosphorylation, potentially leading to cell death due to impaired energy production pathways.

Biochemical Pathways

The compound's mechanism suggests it could influence several biochemical pathways:

  • Energy Metabolism: Disruption of mitochondrial function may lead to reduced ATP production.
  • Cell Death Induction: Potentially through apoptosis or necrosis due to energy deficits.

Antimicrobial Properties

Studies have demonstrated that derivatives of chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity. In particular, they have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties, suggesting potential applications in cancer therapy. Its ability to induce cell death through mitochondrial disruption positions it as a candidate for further development in oncological treatments.

Case Studies and Research Findings

  • Antimicrobial Testing:
    A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity, confirming that those with halogenated substitutions were particularly effective against pathogenic bacteria and yeasts. The specific structure of this compound may enhance its lipophilicity, allowing better penetration through cell membranes .
  • In Vivo Studies:
    Additional research has explored the compound's effects in vivo, demonstrating significant biological activity correlating with its structural features. The results indicated that compounds with similar structures exhibited notable analgesic properties when tested against standard drugs .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the acetamide backbone and aryl ether linkage. Key signals include δ ~2.1 ppm (isopropyl CH₃) and δ ~4.0 ppm (OCH(CH₃)₂) .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .
  • X-ray Crystallography : Use SHELX suite (SHELXL-2019) for structure refinement. Resolve disorder in the isopropyl group via TWINABS for high R-factor accuracy (<5%) .

How can discrepancies in crystallographic data during structure determination be resolved?

Advanced
Discrepancies often arise from twinning or disordered solvent molecules. Mitigation strategies include:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement Tools : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters for the isopropyl group .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

How should conflicting bioactivity data across studies be analyzed?

Advanced
Conflicts may stem from assay conditions or impurity profiles. Address via:

  • Replicability : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) .
  • Purity Verification : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to confirm >98% purity .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and rule off-target effects .

What computational strategies predict interactions with biological targets like SARS-CoV-2 spike proteins?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate binding to ACE2 receptors. Prioritize poses with ΔG < -5.5 kcal/mol .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide carbonyl and His34 .
  • Pharmacophore Modeling : Align with known protease inhibitors (e.g., lopinavir) using LigandScout to identify critical hydrophobic/electrostatic features .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core Modifications : Replace the isopropyl group with cyclopropyl (synthesized via Buchwald-Hartwig coupling) to evaluate steric effects .
  • Bioisosteres : Substitute the chloroacetamide with trifluoroacetamide (CF₃CONH-) to assess electronic impacts on solubility .
  • Activity Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) using ATP-Glo assays to quantify IC₅₀ shifts .

What are the recommended safety protocols for handling this compound?

Q. Methodological

  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥100 fpm face velocity) during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with 10% NaHCO₃ before incineration by licensed facilities .

How can stability under varying pH and temperature conditions be assessed?

Q. Advanced

  • Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr) and analyze via UPLC-PDA for hydrolytic cleavage of the amide bond .
  • Thermogravimetry (TGA) : Determine decomposition onset temperatures (Td >200°C indicates thermal stability) .
  • Light Sensitivity : Store in amber vials and monitor UV-vis spectra (λmax ~270 nm) after 48 hr under 365 nm UV .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

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